[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride
Description
This compound is a bicyclic furan derivative featuring a fused hexahydrofuro[2,3-c]furan core and a reactive methanesulfonyl chloride group. The stereochemistry (3aR,6aR) indicates a specific spatial arrangement, critical for its chemical behavior. While the provided evidence lacks direct synthesis protocols for this compound, analogous reactions involving furoyl chloride (e.g., ) suggest that high-temperature acylations or sulfonylation steps may be employed in its preparation.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6?,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDWDXNVSASHM-UYMSWOSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2OC1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrofurofuran ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the methanesulfonyl chloride group: The hexahydrofurofuran intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological studies: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material science: It is used in the preparation of functionalized materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Furan Derivatives
- Compound from : The methyl methanesulfonate derivative [(3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]methyl methanesulfonate shares a fused oxygen-containing bicyclic system. However, its tetrahydrofurodioxole core differs from the hexahydrofurofuran scaffold of the target compound. The methanesulfonate group in is less reactive than the sulfonyl chloride in the target, limiting its utility as a synthetic intermediate .
- 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (): While this compound contains furan rings, it lacks the fused bicyclic structure and sulfonyl chloride functionality.
Table 1: Structural Comparison
Sulfonyl-Containing Agrochemicals ()
Sulfonylurea herbicides like triflusulfuron-methyl and metsulfuron-methyl feature sulfonyl groups linked to triazine or benzoate moieties. Unlike the target compound’s sulfonyl chloride, these agrochemicals contain sulfonylurea bridges, which confer stability and bioactivity. The target’s sulfonyl chloride group is more reactive, serving as a precursor for sulfonamide or sulfonate formation, whereas sulfonylureas are end-products with specific enzymatic inhibition properties .
Table 2: Functional Group Reactivity
Stereochemical and Crystallographic Analysis
The (3aR,6aR) configuration necessitates precise stereochemical determination. Tools like SHELXL () and ORTEP-3 () are critical for resolving such chiral centers. The Flack parameter () is particularly relevant for enantiomorph-polarity estimation in non-centrosymmetric crystals, ensuring accurate assignment of absolute configuration . In contrast, ’s compound was analyzed via hydrogen-bonding networks, which stabilize its layered crystal structure—a feature that may also apply to the target compound if polar sulfonyl groups facilitate similar intermolecular interactions .
Research Implications and Gaps
While the evidence provides indirect insights, further studies are needed to:
Explore its reactivity in sulfonamide formation, drawing parallels to sulfonylurea agrochemicals .
Conduct crystallographic analyses using SHELX or ORTEP to confirm stereochemistry and intermolecular interactions .
Biological Activity
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with significant potential in medicinal chemistry. It features a furan ring structure that is often associated with various biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H11ClO4S
- Molecular Weight : 226.68 g/mol
- CAS Number : 2137439-98-4
The compound acts primarily as an electrophile due to the presence of the methanesulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, which can lead to modifications of biomolecules such as proteins and nucleic acids. The mechanism includes:
- Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles to form sulfonamides or sulfonate esters.
- Chemical Modifications : It can modify signaling pathways that are crucial for cellular functions.
Anti-inflammatory Effects
Research indicates that compounds with furan structures exhibit anti-inflammatory properties. For instance:
- Furan derivatives have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as MAPK and PPAR-ɣ .
- These effects suggest potential applications in treating inflammatory diseases.
Antimicrobial Activity
Furan derivatives have demonstrated antimicrobial properties against various pathogens:
- Studies have shown that certain furan compounds can selectively inhibit microbial growth and modify enzyme activity .
- For example, specific furan fatty acids have been reported to exhibit anti-staphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antioxidant Properties
Furans are known for their antioxidant capabilities:
- They can scavenge free radicals and protect cells from oxidative stress.
- This property is particularly relevant in preventing diseases associated with oxidative damage.
Research Findings
Several studies have contributed to the understanding of the biological activities of furan derivatives:
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study involving a furan derivative showed significant reduction in inflammation markers in animal models of arthritis.
- The compound was found to inhibit the expression of COX-2 and TNF-alpha.
-
Case Study on Antimicrobial Activity :
- Clinical trials revealed that a furan-based compound effectively reduced bacterial load in patients with chronic infections.
- The mechanism involved disruption of bacterial cell wall synthesis.
Q & A
Basic: What are the key considerations for synthesizing [(3Ar,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride in a laboratory setting?
Synthesis requires precise control of reaction parameters such as temperature, solvent selection (e.g., THF for NaH-mediated reactions), and protecting group strategies to prevent undesired side reactions. For example, NaH in THF is often used for deprotonation steps in analogous furofuran systems . Methanesulfonyl chloride introduction typically involves nucleophilic substitution under anhydrous conditions. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Advanced: How can stereochemical integrity be maintained during the synthesis of this compound?
Stereochemical control is critical due to the fused furofuran ring system. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric epoxidation) may be employed. X-ray crystallography (as in ) or chiral HPLC (e.g., using columns with β-cyclodextrin phases) can confirm stereochemistry . Computational modeling (DFT) can also predict transition states to guide synthetic routes .
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR : H and C NMR for structural elucidation, focusing on methanesulfonyl chloride protons (~3.3 ppm) and furofuran ring signals.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.
- IR Spectroscopy : To identify sulfonyl chloride stretches (~1370 cm and 1170 cm) .
Advanced: How can researchers resolve conflicting spectral data for stereoisomeric impurities?
Advanced techniques include:
- 2D NMR (COSY, NOESY) to distinguish diastereomers via spatial correlations.
- X-ray crystallography for absolute configuration determination, as demonstrated for related furofuran derivatives .
- Dynamic NMR to study ring puckering or conformational exchange effects .
Basic: What are the stability and storage requirements for this compound?
Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonyl chloride group. Use amber vials to avoid photodegradation. Stability tests (HPLC monitoring over 24–72 hours) under varying pH and temperature conditions are advised .
Advanced: What mechanistic studies are critical to understanding its reactivity in nucleophilic substitutions?
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using stopped-flow UV-Vis or F NMR (if fluorinated analogs are used).
- Computational Analysis : DFT calculations to map transition states and identify steric/electronic barriers .
- Isotopic Labeling : S-labeled methanesulfonyl chloride can track substitution pathways .
Basic: How can researchers assess its potential biological activity?
- In vitro assays : Test inhibitory effects on enzymes (e.g., proteases, kinases) due to the electrophilic sulfonyl chloride group.
- Cell-based models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., NF-κB inhibition, as seen with structurally related Phillygenin ).
Advanced: How to address contradictions in synthetic yield data across studies?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading).
- Microscopy : SEM/TEM to assess crystallinity or aggregation affecting yield.
- Scale-up studies : Identify mass transfer limitations using flow chemistry approaches .
Basic: What protocols ensure accurate quantification of this compound in mixtures?
- HPLC-UV/RI : Use reverse-phase C18 columns with acetonitrile/water gradients. Calibrate with certified reference standards (CRS) .
- qNMR : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
Advanced: What strategies mitigate hazards during large-scale handling?
- Controlled Hydrolysis : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate to prevent exothermic decomposition.
- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of reactive intermediates .
- Thermal Safety : DSC/TGA to assess decomposition risks under process conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
